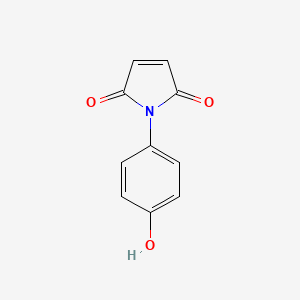

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLFPKZTBLMEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-83-7 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90223286 | |

| Record name | 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-91-6 | |

| Record name | N-(4-Hydroxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7300-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7300-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX66DA3FXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatile N-(4-Hydroxyphenyl)maleimide Scaffold

An In-Depth Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

This compound, more commonly known as N-(4-hydroxyphenyl)maleimide (N-HPM), is a bifunctional organic compound of significant interest to researchers in materials science, medicinal chemistry, and organic synthesis.[1][2] Its structure uniquely combines a reactive maleimide ring with a nucleophilic phenolic hydroxyl group. The maleimide moiety is well-known for its ability to undergo Michael addition reactions, particularly with thiols, making it an invaluable tool for bioconjugation and polymer chemistry.[1][3] The hydroxyphenyl group provides a handle for further functionalization and can influence the molecule's physical properties, such as solubility and hydrogen bonding capacity.[1]

This guide provides a comprehensive overview of the synthesis of N-HPM, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying rationale to empower effective and reliable synthesis in the laboratory. We will explore the core reaction mechanism, detail two distinct and validated synthesis protocols, and discuss the critical aspects of purification and characterization.

Core Synthesis Mechanism: A Two-Step Approach

The synthesis of N-(4-hydroxyphenyl)maleimide is fundamentally a two-step process starting from 4-aminophenol and maleic anhydride. This process involves the formation of an intermediate maleamic acid, followed by a dehydration-induced cyclization to form the final imide ring.

-

Step 1: Nucleophilic Acyl Substitution (Amidation) The reaction is initiated by the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of the maleic anhydride ring. The anhydride ring opens to form the thermodynamically stable N-(4-hydroxyphenyl)maleamic acid intermediate. This reaction is typically rapid and can be performed at or below room temperature in a suitable solvent like dimethylformamide (DMF).[4]

-

Step 2: Dehydrative Cyclization (Imidization) The crucial second step involves the removal of a water molecule from the maleamic acid intermediate to facilitate the closure of the five-membered imide ring. This intramolecular condensation requires a dehydrating agent and often a catalyst to proceed efficiently. The choice of cyclization agent is the primary point of variation between different reported protocols. Common methods employ either a chemical dehydrating agent like acetic anhydride with a base catalyst or a stronger system like phosphorus pentoxide (P₂O₅).[5][6]

The overall reaction pathway is illustrated below.

Caption: General reaction scheme for the two-step synthesis of N-(4-hydroxyphenyl)maleimide.

Experimental Protocols

Two distinct, well-documented protocols are presented below. The choice between them may depend on available reagents, desired scale, and sensitivity of the reaction to specific conditions.

Protocol 1: Acetic Anhydride and Sodium Acetate Method

This method is a classic approach that uses acetic anhydride as the dehydrating agent and sodium acetate as a catalyst for the cyclization step. It is a robust procedure with readily available reagents.[6]

Step-by-Step Methodology:

-

Dissolution of Reactants: In a flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve 4-aminophenol in dimethylformamide (DMF).

-

Formation of Maleamic Acid: Slowly add a solution of maleic anhydride in DMF to the 4-aminophenol solution. The addition should be controlled to keep the reaction temperature below 70°C. Stir the resulting mixture for 15-20 minutes at room temperature.

-

Cyclization: To the solution containing the maleamic acid intermediate, add acetic anhydride followed by sodium acetate.

-

Reaction Heating: Heat the mixture to approximately 50°C and maintain this temperature with stirring for 1.5 to 2 hours. A yellow precipitate of the product should form during this time.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate and wash it thoroughly with deionized water to remove any remaining DMF, acetic acid, and salts.

-

Drying: Dry the final product in a vacuum oven at 40-60°C overnight.

Quantitative Data (Protocol 1)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Amount |

| 4-Aminophenol | 1.0 | 109.13 | 54.56 g (0.5 mol) |

| Maleic Anhydride | 1.0 | 98.06 | 49.03 g (0.5 mol) |

| Acetic Anhydride | 2.0+ | 102.09 | 122.51 g (1.2 mol) |

| Sodium Acetate | 0.2+ | 82.03 | 9.84 g (0.12 mol) |

| DMF | Solvent | - | Sufficient for dissolution |

Note: A molar excess of acetic anhydride and sodium acetate is used to drive the reaction to completion.[6]

Protocol 2: Phosphorus Pentoxide (P₂O₅) Catalyzed Method

This protocol utilizes a potent dehydrating system composed of phosphorus pentoxide (P₂O₅) and sulfuric acid in DMF. This method can lead to high yields and may be preferable for certain applications.[5][7]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare two separate solutions: (A) Dissolve 4-aminophenol in 50 mL of DMF. (B) Dissolve maleic anhydride in 50 mL of DMF.

-

Formation of Maleamic Acid: Add solution (B) dropwise to solution (A) while stirring. Stir the combined solution (C) for 2 hours in a water bath maintained at 20°C.

-

Preparation of Dehydrating Agent: In a separate flask, carefully prepare the dehydrating mixture by dissolving P₂O₅ in a solution of concentrated H₂SO₄ and DMF. This step is exothermic and should be handled with caution.

-

Cyclization: Add the P₂O₅ mixture dropwise to solution (C). Heat the final reaction mixture to 70°C and stir for 2 hours.

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath and then pour it into a larger volume of cold water. A precipitate will form.

-

Washing and Purification: Filter the precipitate, wash it thoroughly with distilled water, and then recrystallize from a suitable solvent such as 2-propanol.

-

Drying: Dry the purified product in a vacuum oven at 65°C for 24 hours.

Quantitative Data (Protocol 2)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Amount |

| 4-Aminophenol | 1.0 | 109.13 | 16.37 g (0.15 mol) |

| Maleic Anhydride | 1.0 | 98.06 | 14.71 g (0.15 mol) |

| P₂O₅ | - | 141.94 | 12.0 g |

| H₂SO₄ (conc.) | Catalyst | 98.08 | 10 mL |

| DMF | Solvent | - | ~170 mL total |

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-hydroxyphenyl)maleimide.

Physical and Spectroscopic Data

The final product is typically a yellow solid.[1][5] The following data are indicative of a successful synthesis.

| Property | Expected Value/Observation | Reference |

| Appearance | Yellow solid/powder | [5] |

| Melting Point | 182–184 °C | [5] |

| FT-IR (KBr, cm⁻¹) | ~3481 (O-H), ~3108 (alkene C-H), ~1705 (imide C=O), ~1601 (aromatic C=C), ~828 (maleimide C-H) | [5] |

| ¹H-NMR (CD₃OD, δ ppm) | 6.78–7.48 (aromatic protons), 6.90–7.15 (maleimide alkene protons) | [5] |

| ¹³C-NMR (CD₃OD, δ ppm) | ~170.8 (C=O), ~157.4, ~134.4 (maleimide C=C), ~128.2, ~112.0 (aromatic C=C) | [5] |

A Critical Note on NMR Solvents and Product Stability

A crucial aspect of quality control for N-HPM is the choice of NMR solvent. While deuterated methanol (CD₃OD) has been used, subsequent investigations have revealed that the maleimide ring can undergo partial hydrolysis or ring-opening in this protic solvent.[8] This leads to the formation of the (Z)-maleamic acid intermediate, which can complicate spectral interpretation and give a false impression of an impure sample.[8][9]

For accurate NMR analysis, it is highly recommended to use an aprotic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in which the maleimide ring is more stable. This insight is critical for ensuring the trustworthiness of characterization data.

Safety and Handling

-

4-Aminophenol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Maleic Anhydride & Acetic Anhydride: Corrosive and can cause severe irritation to the respiratory tract and skin. Work in a well-ventilated fume hood and wear appropriate PPE.[10]

-

P₂O₅ & H₂SO₄: Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a valuable chemical building block. By understanding the underlying two-step mechanism of amidation followed by dehydrative cyclization, researchers can select from multiple robust protocols to achieve high yields of the desired product. Careful attention to the choice of reagents, reaction conditions, and, critically, the methods used for characterization will ensure the synthesis of high-purity N-HPM suitable for demanding applications in research and development.

References

-

Mohammed, A. A., & Mustapha, W. A. W. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 15(11), 7498–7508. [Link]

-

Mohammed, A. A., & Mustapha, W. A. W. (2010). Synthesis of N-(4-hydroxypheneyl)maleimide (I),... ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxyphenylmaleimide. PrepChem.com. Retrieved from [Link]

-

Hodgkin, J. H., et al. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(19), 4645-4650. [Link]

-

Mohammed, A. A., & Mustapha, W. A. W. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. MDPI. [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

-

Rodriguez, M. A., et al. (2002). N-(4-Hydroxyphenyl)maleimide. Acta Crystallographica Section E, 58(Pt 7), o742-o744. [Link]

-

Barrow, M. P., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2329. [Link]

-

Barrow, M. P., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. MDPI. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. Retrieved from [Link]

-

Singh, S., & Sharma, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Centre for Info Bio Technology. [Link]

-

Shanbhag, A. (2006). Synthesis of Acetaminophen. Williamson-Microscale. [Link]

-

Jaroszewicz, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3189. [Link]

Sources

- 1. CAS 7300-91-6: N-(4-Hydroxyphenyl)maleimide | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. N-(4-Hydroxyphenyl)maleimide | 7300-91-6 | FH70608 [biosynth.com]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rene.souty.free.fr [rene.souty.free.fr]

An In-depth Technical Guide to the Chemical Properties and Applications of N-(4-Hydroxyphenyl)maleimide (HPM)

Introduction: The Versatility of a Bifunctional Reagent

N-(4-Hydroxyphenyl)maleimide (HPM) is a heterocyclic organic compound that has garnered significant attention in the fields of bioconjugation, polymer chemistry, and drug development. Its unique bifunctional nature, possessing both a reactive maleimide ring and a nucleophilic phenolic group, allows for a diverse range of chemical modifications and applications. The maleimide moiety is renowned for its highly selective and efficient reaction with thiols, forming stable thioether bonds, a cornerstone of modern bioconjugation techniques. Simultaneously, the hydroxyl group on the phenyl ring can participate in various reactions, including esterification and etherification, and influences the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of HPM, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Physicochemical Properties of N-(4-Hydroxyphenyl)maleimide

A thorough understanding of the physicochemical properties of HPM is paramount for its successful application in experimental design. These properties dictate its solubility, stability, and reactivity in various solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Appearance | White to light yellow or orange solid/powder | [1] |

| Melting Point | 182-184 °C | [3] |

| Solubility | Soluble in DMSO and acetone; limited solubility in water. | [1] |

| CAS Number | 7300-91-6 | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of HPM.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.64 (s, 1H): Phenolic hydroxyl proton (-OH).

-

δ 7.13 (s, 2H): Maleimide vinyl protons (-CH=CH-).

-

δ 7.09 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the maleimide group.

-

δ 6.83 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 170.4: Maleimide carbonyl carbons (C=O).

-

δ 157.1: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ 134.5: Maleimide vinyl carbons (-CH=CH-).

-

δ 128.5: Aromatic carbons ortho to the maleimide group.

-

δ 123.5: Aromatic carbon attached to the nitrogen.

-

δ 115.9: Aromatic carbons ortho to the hydroxyl group.

Synthesis of N-(4-Hydroxyphenyl)maleimide

HPM is typically synthesized through a two-step process involving the reaction of p-aminophenol with maleic anhydride to form the corresponding maleamic acid, followed by a cyclodehydration reaction to yield the maleimide.

Diagram of HPM Synthesis

Caption: Synthetic pathway for N-(4-Hydroxyphenyl)maleimide.

Experimental Protocol: Synthesis of HPM

This protocol is based on a commonly employed method for the synthesis of N-aryl maleimides.[3]

Materials:

-

p-Aminophenol

-

Maleic Anhydride

-

N,N-Dimethylformamide (DMF)

-

Diphosphorus pentoxide (P₂O₅)

-

Sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

2-Propanol

Procedure:

-

Dissolve p-aminophenol (0.15 mol) in 50 mL of DMF (Solution A).

-

Dissolve maleic anhydride (0.15 mol) in 50 mL of DMF (Solution B).

-

Add Solution B dropwise to Solution A with stirring at 20 °C and continue stirring for 2 hours to form the maleamic acid intermediate.

-

In a separate flask, dissolve P₂O₅ (12 g) in a mixture of H₂SO₄ (10 mL) and DMF (70 mL).

-

Add the P₂O₅/H₂SO₄/DMF mixture dropwise to the maleamic acid solution.

-

Heat the reaction mixture to 70 °C and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and then pour it into cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with distilled water.

-

Recrystallize the crude product from 2-propanol and dry under vacuum.

Key Chemical Reactions and Mechanisms

The utility of HPM stems from its reactivity, primarily the Michael addition reaction of the maleimide group with thiols.

The Thiol-Maleimide Michael Addition

This reaction is a cornerstone of bioconjugation, enabling the site-specific modification of proteins and peptides at cysteine residues.[4] The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electron-deficient carbons of the maleimide's carbon-carbon double bond, forming a stable thioether linkage.[4]

Mechanism of Thiol-Maleimide Reaction

Caption: Mechanism of the thiol-maleimide Michael addition.

Causality Behind Experimental Choices:

-

pH (6.5 - 7.5): This pH range is a critical parameter. It is a compromise to ensure a sufficient concentration of the nucleophilic thiolate anion for a reasonable reaction rate, while minimizing side reactions such as the hydrolysis of the maleimide ring and the reaction with primary amines (e.g., lysine residues) which becomes more prevalent at pH > 8.0.

-

Temperature (4 - 25 °C): The reaction is typically performed at room temperature for a few hours or at 4 °C overnight. Lower temperatures can help to minimize hydrolysis of the maleimide group, which is a competing side reaction.

-

Stoichiometry: A molar excess of the maleimide reagent is often used to drive the reaction to completion, especially when labeling precious biomolecules.

Trustworthiness and Self-Validating Systems:

The progress of the conjugation reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the formation of the desired conjugate and the consumption of the starting materials. Quenching the reaction with a small molecule thiol like β-mercaptoethanol or dithiothreitol can be used to consume any unreacted HPM.

Stability of the Thioether Adduct and Retro-Michael Reaction

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for payload exchange in biological systems.[5] The stability of the adduct is influenced by the N-substituent on the maleimide; N-aryl maleimides, like HPM, tend to form more stable adducts compared to N-alkyl maleimides due to the electron-withdrawing nature of the aryl group, which can accelerate the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[6]

Applications in Research and Drug Development

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The high selectivity of the thiol-maleimide reaction makes HPM an invaluable tool for the site-specific labeling of proteins and peptides. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets a specific cancer cell antigen.[7][8] The linker, often incorporating a maleimide moiety, plays a crucial role in the stability and efficacy of the ADC. The phenolic group of HPM offers a potential site for further modification, allowing for the attachment of solubility modifiers or other functional groups.

Experimental Workflow: Conjugation of HPM to a Cysteine-Containing Peptide

Caption: Workflow for peptide-HPM conjugation.

Polymer Chemistry

HPM can undergo free-radical polymerization through its maleimide double bond to form poly(N-(4-hydroxyphenyl)maleimide).[9] The resulting polymers possess high thermal stability. The phenolic hydroxyl groups along the polymer backbone provide sites for further functionalization, allowing for the creation of novel materials with tailored properties for applications in areas such as electronics and biomedicine. However, the free phenolic group can sometimes inhibit or retard free-radical polymerization, and protection of the hydroxyl group may be necessary to achieve high molecular weight polymers.[9]

Experimental Protocol: Free-Radical Polymerization of HPM

Materials:

-

N-(4-Hydroxyphenyl)maleimide (HPM)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as a free-radical initiator

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Dissolve HPM and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous DMF in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature appropriate for AIBN decomposition (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the polymerization to proceed for a set time (e.g., 24 hours).

-

Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.

-

Filter the polymer, wash with fresh methanol, and dry under vacuum.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its structure.

Conclusion

N-(4-Hydroxyphenyl)maleimide is a versatile and powerful reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly the selective reactivity of the maleimide group towards thiols, have established it as a staple in bioconjugation. The presence of the phenolic hydroxyl group further expands its utility, offering a handle for secondary modifications and influencing its material properties. A comprehensive understanding of its synthesis, reactivity, and the nuances of its application, as outlined in this guide, is essential for harnessing the full potential of this valuable bifunctional molecule in the creation of advanced therapeutics and novel materials.

References

-

Mohammed, Y. S., & Mustapha, A. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 15(10), 7498–7508. [Link]

-

PubChem. 4-Hydroxyphenylmaleimide. [Link]

-

PrepChem. Synthesis of 4-hydroxyphenylmaleimide. [Link]

-

Shen, B. Q., et al. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments. Biomaterials, 33(10), 2987–2995. [Link]

-

Harris, F. W., & Sridhar, K. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(13), 2823-2828. [Link]

-

Creative Biolabs. Conjugation Based on Cysteine Residues. [Link]

-

Singh, S., Meena, S. K. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). [Link]

-

Maheshwari, J., Jain, D., & Rathore, N. (2013). Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer. Macromolecules: An Indian Journal, 9(9), 346-351. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]

-

Morais, M., Forte, N., & Chudasama, V. (2014). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology, 1045, 95-104. [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670. [Link]

-

Kılınç, E., & Tuncel, A. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 17399-17403. [Link]

Sources

- 1. CAS 7300-91-6: N-(4-Hydroxyphenyl)maleimide | CymitQuimica [cymitquimica.com]

- 2. 4-Hydroxyphenylmaleimide | C10H7NO3 | CID 23437540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N-(4-NITROPHENYL)MALEIMIDE(4338-06-1) 1H NMR spectrum [chemicalbook.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione mechanism of action

An In-Depth Technical Guide to the

Mechanism of Action of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound this compound. While direct experimental evidence for this specific molecule is limited, this paper synthesizes the current understanding of structurally related 1H-pyrrole-2,5-dione derivatives to propose a well-grounded hypothesis of its biological activities. The primary focus is on its potential as an anti-inflammatory agent through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. A secondary potential mechanism, the inhibition of cholesterol absorption, is also explored. This guide offers detailed experimental protocols to rigorously test these hypotheses, presents comparative data from analogous compounds, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the 1H-Pyrrole-2,5-dione Scaffold

The 1H-pyrrole-2,5-dione core, also known as the maleimide group, is a versatile pharmacophore present in a variety of biologically active compounds. Its unique chemical structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties. The electrophilic nature of the maleimide ring can facilitate covalent interactions with biological targets, while the N-phenyl substituent provides a site for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[2]

This compound, the subject of this guide, features a hydroxyl group on the phenyl ring, which can significantly influence its biological interactions, including its potential for hydrogen bonding within enzyme active sites. This guide will extrapolate from the known mechanisms of similar compounds to build a robust hypothesis for the action of this compound and provide the necessary tools for its experimental validation.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

The most prominent and well-documented biological activity of several 1H-pyrrole-2,5-dione derivatives is their anti-inflammatory effect, which is primarily attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]

2.1. The COX-2 Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of various intracellular signaling cascades, including the NF-κB and MAPK pathways, which converge to promote the transcription of the COX-2 gene.[5][6] The resulting COX-2 enzyme then catalyzes the synthesis of prostaglandin H2 (PGH2), which is further converted to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[3]

2.2. Evidence from Structurally Related Compounds

Several studies on N-phenylmaleimide and other 1H-pyrrole-2,5-dione derivatives have demonstrated their potent and selective COX-2 inhibitory activity. For instance, certain derivatives have shown IC50 values for COX-2 in the nanomolar to low micromolar range, with significant selectivity over COX-1.[1] Molecular docking studies have further supported these findings, suggesting that the pyrrole-2,5-dione scaffold can fit into the active site of the COX-2 enzyme, with substituents on the phenyl ring forming key interactions with amino acid residues.[7][8]

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide | 0.006 | >1 | >168 | [1] |

| 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole | 0.011 | Not reported | Not reported | [1] |

| 4-(3-Chloro-4-((3-fluorophenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide | ~0.5 (at 49.31% inhibition) | Not reported | Not reported | [1] |

| Pyrrole-cinnamate hybrid 5 | 0.55 | Not reported | Not reported | [9] |

| Pyrrole-cinnamate hybrid 6 | 7.0 | Not reported | Not reported | [9] |

| Benzimidazole-oxadiazole derivative 5l | 8.2 | >100 | >12.1 | [10] |

Hypothesized Secondary Mechanism of Action: Cholesterol Absorption Inhibition

A growing body of evidence suggests that some 1H-pyrrole-2,5-dione derivatives may also act as cholesterol absorption inhibitors.[11][12] This activity is thought to be mediated through the inhibition of key proteins involved in the transport of cholesterol across the intestinal wall, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein.[12]

3.1. The Cholesterol Absorption Pathway

Dietary and biliary cholesterol are emulsified by bile acids in the small intestine to form micelles. These micelles deliver cholesterol to the brush border membrane of enterocytes, where it is taken up, primarily through the NPC1L1 transporter.[13][14] Once inside the enterocyte, cholesterol can be esterified by ACAT2 and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. A portion of the absorbed cholesterol is also effluxed back into the intestinal lumen by the ABCG5/G8 transporters.[13][14]

3.2. Evidence from Structurally Related Compounds

Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit cholesterol uptake in Caco-2 cells, a common in vitro model for the intestinal barrier.[12] One of the most active inhibitors from a synthesized series demonstrated stronger in vitro cholesterol absorption activity than the known drug ezetimibe.[11] Further investigation revealed that this compound could also inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, suggesting a dual role in atherosclerosis.[11]

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

4.1. COX-1 and COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.

-

Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity of COX is followed by the reduction of PGG2 to PGH2 by the peroxidase activity. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Step-by-Step Protocol:

-

Prepare a reaction mixture containing reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the test compound at various concentrations.

-

Add purified ovine COX-1 or human recombinant COX-2 enzyme to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add a colorimetric substrate (e.g., TMPD).

-

Measure the absorbance at 590 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

4.2. Prostaglandin E2 (PGE2) Production Assay in Macrophages

This cell-based assay measures the downstream effect of COX-2 inhibition.

-

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of PGE2. The amount of PGE2 released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Step-by-Step Protocol:

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

4.3. In Vitro Cholesterol Absorption Assay

This assay evaluates the compound's ability to inhibit cholesterol uptake in an intestinal cell model.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are used as an in vitro model of the intestinal barrier. These cells are grown to form a polarized monolayer that mimics the absorptive enterocytes of the small intestine. The uptake of a fluorescently labeled cholesterol analog is measured in the presence and absence of the test compound.

-

Step-by-Step Protocol:

-

Seed Caco-2 cells on a multi-well plate and culture them until they form a confluent monolayer.

-

Wash the cells with a suitable buffer.

-

Add a micellar solution containing a fluorescent cholesterol analog (e.g., NBD-cholesterol) and various concentrations of this compound to the cells.

-

Incubate for a defined period (e.g., 2 hours) to allow for cholesterol uptake.

-

Wash the cells to remove any unincorporated fluorescent cholesterol.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

Calculate the percent inhibition of cholesterol uptake and determine the IC50 value.

-

4.4. Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

-

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Step-by-Step Protocol:

-

Treat cultured cells with this compound or a vehicle control.

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target (e.g., COX-2 or NPC1L1).

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

-

Conclusion and Future Directions

Based on the extensive evidence from structurally related compounds, this compound holds significant promise as a bioactive molecule, with a strong likelihood of acting as a selective COX-2 inhibitor and a potential cholesterol absorption inhibitor. The experimental protocols detailed in this guide provide a clear and robust framework for definitively elucidating its mechanism of action.

Future research should focus on conducting these in vitro assays to confirm the hypothesized mechanisms and to determine the potency and selectivity of this compound. Positive results from these studies would warrant further investigation into its in vivo efficacy in animal models of inflammation and hypercholesterolemia. Furthermore, advanced techniques such as X-ray co-crystallography could be employed to visualize the binding of the compound to its target enzymes at an atomic level, providing invaluable insights for the rational design of next-generation therapeutics based on the 1H-pyrrole-2,5-dione scaffold. The synthesis and evaluation of derivatives with modifications to the hydroxyphenyl ring could also lead to the discovery of compounds with improved pharmacological profiles.

References

-

Signaling pathways regulating COX-2 expression. Schematic diagram... - ResearchGate. Available at: [Link]

-

Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling... - ResearchGate. Available at: [Link]

-

Proposed signal pathways of Cox-2 gene regulation. - ResearchGate. Available at: [Link]

-

COX-1 and COX-2 pathways | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC - PubMed Central. Available at: [Link]

-

Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC - NIH. Available at: [Link]

-

New Concepts of Mechanisms of Intestinal Cholesterol Absorption - Elsevier. Available at: [Link]

-

N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed. Available at: [Link]

-

Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed. Available at: [Link]

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed. Available at: [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - MDPI. Available at: [Link]

-

Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - MDPI. Available at: [Link]

-

Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. Available at: [Link]

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. Available at: [Link]

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... - ResearchGate. Available at: [Link]

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed. Available at: [Link]

-

Docking of small molecule inhibitors into the cyclooxygenase active... - ResearchGate. Available at: [Link]

-

Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors - Pharmaspire. Available at: [Link]

-

Molecular docking analysis of doronine derivatives with human COX-2 - PubMed Central. Available at: [Link]

-

The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH. Available at: [Link]

-

Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity - Ukaaz Publications. Available at: [Link]

-

CETSA. Available at: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

-

Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed. Available at: [Link]

-

Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - 南京工业大学. Available at: [Link]

-

Pharmacologic consequences of cholesterol absorption inhibition: Alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin β-tigogenin cellobioside (CP- 88818; tiqueside) - ResearchGate. Available at: [Link]

Sources

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Intestinal Cholesterol Absorption: A Disease Perspective [scirp.org]

An In-depth Technical Guide to the Solubility of N-(4-Hydroxyphenyl)maleimide in Organic Solvents

Introduction

Overview of N-(4-Hydroxyphenyl)maleimide (HPM)

N-(4-Hydroxyphenyl)maleimide (HPM), registered under CAS Number 7300-91-6, is a pivotal bifunctional organic compound with a molecular weight of approximately 189.17 g/mol and the chemical formula C₁₀H₇NO₃[1][2][3]. Its structure is characterized by two key functional moieties: a reactive maleimide ring and a phenolic hydroxyl group attached to a phenyl ring[1]. The maleimide group is an excellent Michael acceptor, enabling highly selective covalent bond formation with thiols, a cornerstone of modern bioconjugation[4][5]. Concurrently, the hydroxyl group can participate in hydrogen bonding, significantly influencing the molecule's physical properties, such as solubility and reactivity[1].

Significance in Research and Development

The unique architecture of HPM makes it a valuable building block in diverse scientific fields. In drug development and proteomics, the maleimide function is extensively used for labeling proteins and creating antibody-drug conjugates (ADCs)[4][6]. In materials science and polymer chemistry, HPM serves as a monomer for the synthesis of thermally stable polyimides and functional polymers[1][7].

A comprehensive understanding of HPM's solubility is not merely academic; it is a critical prerequisite for its practical application. The choice of solvent dictates reaction conditions, purification strategies, formulation development, and the ultimate performance of the final product. This guide provides a foundational understanding of the principles governing HPM's solubility, offers a predictive profile, and details a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the most effective heuristic for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity[8][9]. The dissolution process is energetically favored when the new interactions formed between solute and solvent molecules are comparable to or stronger than the intermolecular forces within the pure solute and pure solvent.

Molecular Structure Analysis of N-(4-Hydroxyphenyl)maleimide

HPM possesses an amphiphilic character, meaning its structure contains both polar and nonpolar regions. This duality is the key to its solubility profile.

-

Polar Features :

-

Phenolic Hydroxyl Group (-OH) : This group is a potent hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents.

-

Imide Carbonyl Groups (C=O) : The two carbonyl groups in the maleimide ring are polar and can act as hydrogen bond acceptors.

-

-

Nonpolar Features :

-

Phenyl Ring : The aromatic ring is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

-

Maleimide Alkene Group (C=C) : This double bond contributes to the nonpolar character of the maleimide ring.

-

This combination suggests that HPM will exhibit the highest solubility in solvents that can effectively solvate both its polar and nonpolar domains, pointing towards polar aprotic solvents as primary candidates.

Classification of Organic Solvents

-

Polar Protic Solvents (e.g., water, methanol, ethanol) : These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF) : These solvents possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are excellent at dissolving polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) : These solvents have low dielectric constants and interact primarily through weak van der Waals forces.

Predicted and Reported Solubility Profile

Qualitative Assessment

Published literature and chemical supplier data indicate that N-(4-Hydroxyphenyl)maleimide is soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and acetone[1]. Polymerization studies frequently employ N,N-dimethylformamide (DMF) as the reaction medium, which implies good solubility of the HPM monomer in this solvent[7]. Conversely, its solubility in water is reported to be limited[1]. The presence of the free phenolic group restricts its solubility in non-polar solvents; studies have shown that protecting this hydroxyl group enhances solubility in solvents like benzene[7].

Quantitative Data

Predictive Solubility Analysis

Based on the theoretical principles outlined in Section 2.0, a predictive solubility profile for HPM has been compiled.

Table 1: Predicted Solubility of N-(4-Hydroxyphenyl)maleimide in Common Organic Solvents

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent H-bond acceptor and can solvate both polar and nonpolar regions effectively. Reported as a good solvent[1]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its polarity and structure are well-suited to dissolve HPM. Used in polymerization reactions[7]. |

| Acetone | Polar Aprotic | High | A good H-bond acceptor that can dissolve moderately polar compounds. Reported as a good solvent[1]. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Less polar than DMSO/DMF but can still engage in dipole-dipole interactions and solvate the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity should allow for partial dissolution, but it is a weaker H-bond acceptor than other polar aprotic solvents. |

| Methanol / Ethanol | Polar Protic | Moderate to Low | Can form H-bonds with HPM's hydroxyl group, but self-association of the solvent can compete with solute solvation. |

| Dichloromethane (DCM) | Nonpolar | Low | Limited polarity is insufficient to overcome the strong intermolecular forces (H-bonding) within solid HPM. |

| Toluene | Nonpolar | Very Low | Aromatic interactions are possible, but the solvent cannot solvate the polar hydroxyl and imide groups. |

| Hexane | Nonpolar | Very Low | Aliphatic nonpolar nature is incompatible with the polar functional groups of HPM. |

Experimental Determination of Solubility

Rationale for Method Selection

The isothermal shake-flask method is the gold-standard technique for accurately determining the equilibrium solubility of a compound in a solvent[8]. It is reliable and yields thermodynamically relevant data. The core principle is to create a saturated solution at a constant temperature, separate the saturated liquid phase from the excess solid, and then determine the concentration of the solute in the liquid. This protocol is a self-validating system because the continued presence of excess solid solute ensures that equilibrium has been reached and the solution is truly saturated.

Detailed Protocol: Isothermal Shake-Flask Method

Materials and Equipment:

-

N-(4-Hydroxyphenyl)maleimide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Thermostatic shaker or incubator with agitation

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vortex mixer

References

- 1. CAS 7300-91-6: N-(4-Hydroxyphenyl)maleimide | CymitQuimica [cymitquimica.com]

- 2. 4-Hydroxyphenylmaleimide | C10H7NO3 | CID 23437540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. readdealanizgroup.com [readdealanizgroup.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

Spectral data for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, Mass Spec)

This technical guide provides a detailed analysis of the spectral characteristics of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, a key heterocyclic compound with significant potential in material science and as a pharmaceutical intermediate.[1][2] Given the scarcity of validated, publicly available experimental spectra for this specific molecule, this guide integrates predicted spectral data with established principles of spectroscopic analysis and comparative data from closely related analogs. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and interpret the spectral features of this compound.

Molecular Structure and Overview

This compound, also known as N-(4-Hydroxyphenyl)maleimide, possesses a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[3] Its structure is characterized by a central maleimide ring attached to a p-hydroxyphenyl group. This combination of a reactive Michael acceptor (the maleimide double bond) and a phenolic hydroxyl group makes it a valuable building block in polymer chemistry and bioconjugation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Due to conflicting reports in the literature regarding the experimental NMR data of this compound, this section will focus on predicted chemical shifts and a discussion of the expected spectral patterns based on the molecular structure.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the maleimide ring and the hydroxyphenyl group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Maleimide (=CH) | ~ 7.0 | Singlet | 2H |

| Phenyl (CH) | ~ 6.9 | Doublet | 2H |

| Phenyl (CH) | ~ 7.2 | Doublet | 2H |

| Phenolic (OH) | Variable (broad singlet) | Singlet | 1H |

Expertise & Experience Insight: The singlet for the maleimide protons arises from their chemical and magnetic equivalence. The protons on the phenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, with ortho-coupling. The chemical shift of the phenolic proton is highly dependent on the solvent and concentration and will likely appear as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Maleimide (C=O) | ~ 170 |

| Maleimide (=CH) | ~ 135 |

| Phenyl (C-OH) | ~ 158 |

| Phenyl (C-N) | ~ 125 |

| Phenyl (CH) | ~ 129 |

| Phenyl (CH) | ~ 116 |

Trustworthiness through Self-Validating Systems: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. For this compound, we expect to see six signals, as the symmetry of the p-substituted phenyl ring and the maleimide ring results in pairs of equivalent carbons.

Experimental NMR Data of an Analog: N-(4-Methylphenyl)maleimide

To provide a reference point, the experimental ¹H and ¹³C NMR data for the closely related N-(4-Methylphenyl)maleimide are presented below.[6]

¹H-NMR (CD₃OD):

-

7.17–7.57 ppm (aromatic protons)

-

6.98–7.21 ppm (maleimide protons)

-

2.35 ppm (methyl protons)

¹³C-NMR (CD₃OD):

-

164.99 ppm (C=O)

-

134.48 ppm (maleimide =CH)

-

128.11, 126.36, 125.81, 120.71 ppm (aromatic carbons)

-

19.96 ppm (methyl carbon)

This data aligns with the expected chemical shift regions for the functional groups present and serves as a useful comparison for the predicted data of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the carbon-carbon double bond, and the carbonyl groups of the maleimide ring.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | 3400-3200 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Imide) | ~1770 and ~1700 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C=C (Maleimide) | ~1620 | Medium |

| C-N (Imide) | 1300-1100 | Medium |

Causality Behind Experimental Choices: The two distinct C=O stretching bands are characteristic of an imide functional group, arising from symmetric and asymmetric stretching vibrations. The broadness of the O-H stretch is due to hydrogen bonding.

Caption: Plausible fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data with fundamental spectroscopic principles and comparative analysis of related compounds, researchers can confidently approach the characterization of this and similar molecules. The methodologies and interpretations presented herein are designed to uphold scientific integrity and provide a solid foundation for future research and development endeavors.

References

-

Mohammed, F. A., & Mustapha, W. A. W. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 15(10), 7498–7508. [Link]

-

Supporting Information for [Referenced Article]. (n.d.). [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). [Link]

-

Morrison, J. J., Brandt, V. K., & Yeates, S. G. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319. [Link]

-

Morrison, J. J., Brandt, V. K., & Yeates, S. G. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. [Link]

-

Semantic Scholar. (n.d.). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]

-

ChemBK. (2024, April 9). 1H-pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

MDPI. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

CoPolDB. (n.d.). Monomer detail | this compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Link]

-

PubChem. (2017, August 31). Spectral Information. [Link]

-

NIH. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link].nlm.nih.gov/pmc/articles/PMC8626084/)

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. Monomer detail | this compound [copoldb.jp]

- 4. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 | MDPI [mdpi.com]

- 5. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermal Stability of Poly(N-(hydroxyphenyl) maleimides)

Abstract

Poly(N-(hydroxyphenyl) maleimides) (PNHPMI) represent a significant class of high-performance polymers, renowned for their exceptional thermal stability. This characteristic makes them indispensable in demanding applications across the aerospace, automotive, and electronics industries where materials must withstand extreme temperatures without compromising structural integrity.[1][2] This guide provides a comprehensive technical overview of the factors governing the thermal stability of PNHPMI. We will delve into their synthesis, the analytical techniques used to characterize their thermal properties, the mechanisms of their degradation, and the critical relationship between their chemical structure and thermal performance. This document is intended for researchers, scientists, and engineers working on the development and application of advanced, heat-resistant polymeric materials.

Introduction to Poly(N-(hydroxyphenyl) maleimides)

Polyimides, as a class, are distinguished by the presence of the imide functional group in their repeating unit. This structure, characterized by two carbonyl groups bonded to a nitrogen atom, imparts exceptional rigidity and resistance to high temperatures.[3] PNHPMI are a specific subclass of polyimides that feature a hydroxyl (-OH) group attached to a phenyl ring, which is itself bonded to the nitrogen of the maleimide ring.

The general structure of PNHPMI is shown below:

The inherent thermal resistance of the polyimide backbone, combined with the reactive potential of the phenolic hydroxyl group, makes PNHPMI materials of great scientific and industrial interest. However, the synthesis of high molecular weight PNHPMI can be challenging, as the free phenolic group can interfere with standard free-radical polymerization, often leading to polymers with low molecular weights and suboptimal properties.[4]

Synthesis of High Molecular Weight PNHPMI

The production of PNHPMI monomers and their subsequent polymerization is a multi-step process requiring careful control to achieve high molecular weight polymers with superior thermal properties.

Monomer Synthesis

The synthesis of N-(hydroxyphenyl) maleimide monomers is typically a two-step process:[4]

-

Amic Acid Formation: An aminophenol (e.g., 2-aminophenol, 3-aminophenol, or 4-aminophenol) is reacted with maleic anhydride. This nucleophilic addition reaction opens the anhydride ring to form the corresponding N-(hydroxyphenyl) maleamic acid. This step generally proceeds in high yield.[4]

-

Imidization (Cyclodehydration): The maleamic acid intermediate is then chemically or thermally treated to induce cyclodehydration. This reaction removes a molecule of water and forms the stable five-membered imide ring, yielding the desired N-(hydroxyphenyl) maleimide monomer.[4]

Polymerization and the Role of Protecting Groups

Direct polymerization of N-(hydroxyphenyl) maleimide monomers often results in low molecular weight polymers. This is attributed to the phenolic hydroxyl group, which can interfere with the free-radical polymerization process through chain transfer or termination reactions.[4]

To overcome this challenge, a common strategy is to "protect" the hydroxyl group with a thermally labile protecting group, such as a tetrahydropyranyl (THP) ether.[4] The protected monomer can then be polymerized to a high molecular weight. The protecting group is subsequently removed by heating, regenerating the hydroxyl group and yielding the final high-performance poly(N-(hydroxyphenyl) maleimide).[4]

Below is a diagram illustrating the synthesis and polymerization workflow.

Caption: Workflow for the synthesis of high molecular weight PNHPMI.

Methodologies for Thermal Stability Analysis

The thermal stability of PNHPMI is primarily evaluated using two complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides critical data on the decomposition profile of a polymer.

-

Key Parameters from TGA:

-

Onset Decomposition Temperature (T₅ or T₁₀): The temperature at which the polymer loses 5% or 10% of its initial mass. This is a primary indicator of the initiation of thermal degradation.

-

Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.

-

Char Yield: The percentage of residual mass remaining at the end of the analysis at a high temperature (e.g., 800 °C). A higher char yield is often associated with better flame retardancy and thermal stability.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PNHPMI powder into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[1]

-

Temperature Program:

-

Data Analysis: Plot the percentage of weight loss versus temperature. Calculate T₅, T₁₀, T_max (from the first derivative), and the final char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

-

Key Parameter from DSC:

-

Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] The T_g defines the upper service temperature limit for many applications, as the material's mechanical properties change significantly above this temperature.[6][7]

-

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PNHPMI powder into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min).

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient to a temperature well above the expected T_g (e.g., 350 °C) at a heating rate of 10-20 °C/min. This step erases the thermal history of the sample.

-

Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heat: Ramp the temperature again at the same heating rate. The T_g is determined from the inflection point in the heat flow curve during this second heating scan.

-

-

Data Analysis: Analyze the heat flow curve from the second heating scan to determine the T_g.

Caption: Experimental workflow for thermal characterization of PNHPMI.

Mechanisms of Thermal Degradation

The exceptional thermal stability of polyimides stems from their highly aromatic structures and the strength of the imide ring. Degradation at high temperatures is a complex process involving the scission of chemical bonds.

-

Initial Degradation: The initial stages of degradation in polyimides typically involve the cleavage of the imide ring, which can lead to the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

-